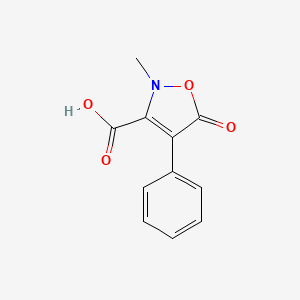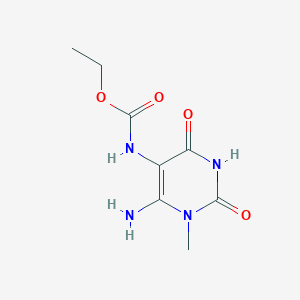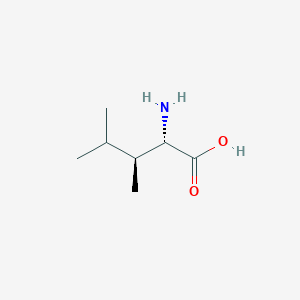![molecular formula C22H21NO2 B12919763 3-(1h,5h-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4h-chromen-4-one CAS No. 7400-76-2](/img/structure/B12919763.png)
3-(1h,5h-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4h-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1,5-Dihydropyrido[3,2,1-ij]quinolin-3-yl)methyl)-4a,8a-dihydro-2H-chromen-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining elements of pyridoquinoline and chromenone, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,5-Dihydropyrido[3,2,1-ij]quinolin-3-yl)methyl)-4a,8a-dihydro-2H-chromen-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of a pyridoquinoline derivative with a chromenone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
3-((1,5-Dihydropyrido[3,2,1-ij]quinolin-3-yl)methyl)-4a,8a-dihydro-2H-chromen-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学的研究の応用
3-((1,5-Dihydropyrido[3,2,1-ij]quinolin-3-yl)methyl)-4a,8a-dihydro-2H-chromen-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-((1,5-Dihydropyrido[3,2,1-ij]quinolin-3-yl)methyl)-4a,8a-dihydro-2H-chromen-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-
- 9-Fluoro-1-hydroxy-5-methyl-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
Uniqueness
What sets 3-((1,5-Dihydropyrido[3,2,1-ij]quinolin-3-yl)methyl)-4a,8a-dihydro-2H-chromen-4(3H)-one apart from similar compounds is its unique combination of pyridoquinoline and chromenone structures. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound for various applications.
特性
CAS番号 |
7400-76-2 |
|---|---|
分子式 |
C22H21NO2 |
分子量 |
331.4 g/mol |
IUPAC名 |
3-(1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,10-pentaen-2-ylmethyl)-2,3,4a,8a-tetrahydrochromen-4-one |
InChI |
InChI=1S/C22H21NO2/c24-22-17(14-25-20-9-2-1-8-19(20)22)13-18-11-10-16-6-3-5-15-7-4-12-23(18)21(15)16/h1-9,11,17,19-20H,10,12-14H2 |
InChIキー |
QDSIOVIEVKNJIC-UHFFFAOYSA-N |
正規SMILES |
C1C=C(N2CC=CC3=CC=CC1=C32)CC4COC5C=CC=CC5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


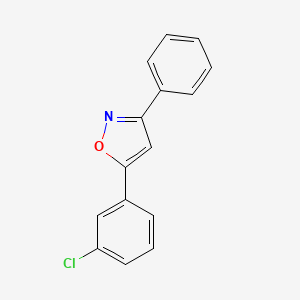

![N-Cyclopentyl-2-[4-(ethylcarbamoyl)-1H-pyrazol-1-yl]adenosine](/img/structure/B12919684.png)

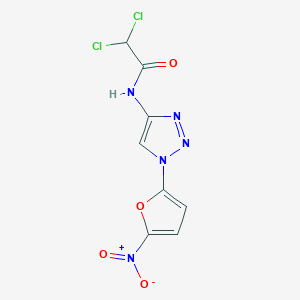

![4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12919704.png)
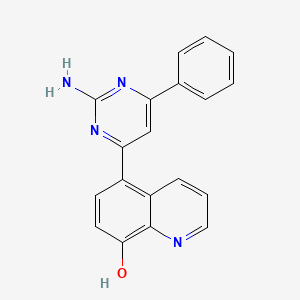
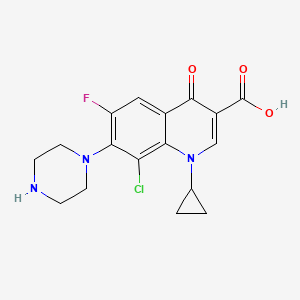
![Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B12919720.png)
![2-[(2-Chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12919728.png)
